5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, a hydroxyphenyl group, and a benzothiazole moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the pyrazole core, followed by the introduction of the hydroxyphenyl and benzothiazole groups. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
Scientific Research Applications
5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
- 5-(2-hydroxyphenyl)-N-(1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H14N4O4S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14N4O4S2/c1-28(25,26)10-6-7-12-16(8-10)27-18(19-12)20-17(24)14-9-13(21-22-14)11-4-2-3-5-15(11)23/h2-9,23H,1H3,(H,21,22)(H,19,20,24) |
InChI Key |
XLZQBPKFXFMASA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Origin of Product |
United States |
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